molecular formula C21H23N3O7S2 B2534172 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide CAS No. 892853-80-4

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

Cat. No. B2534172
CAS RN: 892853-80-4
M. Wt: 493.55
InChI Key: YJTIGNCJFDBXPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H23N3O7S2 and its molecular weight is 493.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide and its derivatives have shown promising results in antimicrobial studies. Thiazole derivatives, closely related to this compound, have been reported for their antimicrobial activities. Research by Chawla (2016) indicates that thiazole derivatives with substituted phenyl rings demonstrate significant antimicrobial activity, particularly when substituted with electron-donating groups such as hydroxyl, amino, and methoxy groups (Chawla, 2016).

Anticancer Activities

Similarly, derivatives of this compound have been explored for their potential in cancer treatment. Kamal et al. (2011) synthesized compounds based on benzothiadiazinyl structures and tested them for anticancer activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers. Some of these compounds exhibited moderate to good inhibitory activity against these cancer cell lines (Kamal et al., 2011).

Antifungal and Antibacterial Studies

Research into the antimicrobial potential of related compounds further substantiates their use in scientific research. Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, which showed excellent broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2014).

Additional Applications

Moreover, these compounds have been studied for various other biological activities, including as inhibitors of stearoyl-CoA desaturase-1, a key enzyme in fatty acid metabolism, suggesting their potential in metabolic studies (Uto et al., 2009).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O7S2/c1-28-9-7-24(8-10-29-2)33(26,27)15-5-3-14(4-6-15)20(25)23-21-22-16-11-17-18(31-13-30-17)12-19(16)32-21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIGNCJFDBXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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